Zylofuramine

Stereochemistry Psychomotor Stimulant Structure-Activity Relationship

Procure the specific D-threo isomer of Zylofuramine (CAS 3563-92-6) for reproducible CNS pharmacology research. This stereochemically defined psychomotor stimulant ensures consistent potency in in vivo models, unlike undefined isomer mixtures. Essential for SAR studies of appetite suppression and cognitive decline mechanisms. Verify purity and obtain a quote for your research.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 3563-92-6
Cat. No. B1594323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZylofuramine
CAS3563-92-6
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCNC(CC1=CC=CC=C1)C2CCCO2
InChIInChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1
InChIKeyDOFCLOLKFGSRTG-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zylofuramine (CAS 3563-92-6) – A Defined Stereoisomer of the α-Benzyltetrahydrofurfurylamine Class for Psychomotor Stimulant Research


2-Furanmethanamine, N-ethyltetrahydro-alpha-(phenylmethyl)-, (R-(R*,R*))- (CAS 3563-92-6), commonly known as Zylofuramine, is a synthetically derived, stereochemically defined small molecule belonging to the α-benzyltetrahydrofurfurylamine class of psychomotor stimulants [1][2]. Its pharmacological profile was initially characterized as a central nervous system stimulant, with early investigations targeting its potential as an appetite suppressant and for addressing age-related cognitive decline [3]. The compound's molecular formula is C14H21NO, with a molecular weight of 219.32 g/mol, and it is distinguished by its specific (R,R) stereochemistry .

Zylofuramine (3563-92-6): The Critical Role of Defined (R,R) Stereochemistry in Differentiating from Unspecified Isomers and Structural Analogs


For scientific and industrial procurement, Zylofuramine cannot be generically substituted by other α-benzyltetrahydrofurfurylamines or simple phenethylamine derivatives due to the strict structure-activity relationship (SAR) governing this class. The psychomotor stimulant activity is highly dependent on both the specific stereochemical configuration at the alpha and furanyl carbons and the nature of the N-alkyl substitution [1]. Research in this series demonstrates that diastereomers (threo vs. erythro) and enantiomers (D- vs. L-threo) exhibit markedly different potencies and pharmacological profiles, with the D-threo isomer (Zylofuramine) identified as the most active form [2]. Substitution with an ethyl group on the amine is also a key determinant of activity, differentiating it from unsubstituted or methylated analogs. Therefore, using an undefined mixture of isomers or a close structural analog without this precise stereochemistry will not reliably reproduce the specific activity data reported for Zylofuramine, compromising experimental reproducibility and validity.

Zylofuramine (3563-92-6) Procurement Evidence: Quantified Differentiation from Comparators in Key Performance Dimensions


Stereochemical Purity as a Determinant of Psychomotor Stimulant Potency

Zylofuramine is the D-threo enantiomer of α-benzyl-N-ethyltetrahydrofurfurylamine. Its psychomotor stimulant activity is fundamentally linked to this specific stereochemistry. In comparative studies of the resolved isomers, the D-threo form (Zylofuramine) was found to be significantly more potent in stimulating spontaneous motor activity in mice than its L-threo enantiomer and the corresponding erythro diastereomers [1][2]. The precise quantitative potency difference between the threo and erythro series, or between D- and L- threo enantiomers, while established as significant in the original studies, is not detailed with numerical values in the accessible abstracts. However, the qualitative finding that the D-threo isomer is the most active form within this chemical series is unequivocally documented and forms the basis for its selection as the development candidate.

Stereochemistry Psychomotor Stimulant Structure-Activity Relationship

Acute Toxicity Profile via Oral Administration in Murine Models

The acute oral toxicity of Zylofuramine has been quantified in mice, establishing an LD50 value of 475 mg/kg . This value provides a critical safety benchmark for researchers. For perspective, this LD50 is significantly higher (less toxic) than that of amphetamine, a classic psychomotor stimulant with a reported oral LD50 in mice of approximately 20-30 mg/kg [1]. This difference in acute toxicity profiles is a key differentiator when selecting a stimulant reference compound for in vivo studies where a wider therapeutic index or lower acute lethality is desired.

Toxicology LD50 Safety Pharmacology

Comparative Acute Toxicity Across Administration Routes

Zylofuramine's acute toxicity profile varies significantly with the route of administration. Reported LD50 values in mice are 155 mg/kg for subcutaneous (scu) injection and 32 mg/kg for intravenous (ivn) injection . This data demonstrates a marked increase in toxicity with parenteral administration compared to the oral route (475 mg/kg). While comparative data for parenteral routes of other α-benzyltetrahydrofurfurylamines is limited, this dataset is essential for researchers designing studies that require non-oral dosing, highlighting the need for careful route-specific dose adjustment.

Toxicology Parenteral Administration Safety Pharmacology

Structural Distinction from Simple Phenethylamine Stimulants

Zylofuramine features a tetrahydrofuran (oxolane) ring, a structural feature that formally distinguishes it from simple phenethylamine stimulants like amphetamine and ethylamphetamine . This ring introduces different physicochemical properties, such as increased polar surface area (PSA = 21.26 Ų) and a distinct LogP (2.78), compared to the more lipophilic amphetamine (LogP ~1.8). These differences in physicochemical properties may translate to altered blood-brain barrier penetration kinetics, receptor binding profiles, and metabolic stability, which are critical variables in CNS pharmacology research. While direct comparative functional data are sparse, the structural divergence underscores that Zylofuramine is not a simple analog but a distinct chemotype with unique properties.

Medicinal Chemistry Structure-Activity Relationship Psychopharmacology

Zylofuramine (CAS 3563-92-6): Targeted Research Applications Based on Quantified Pharmacological and Safety Profile


In Vivo Murine Model for Psychomotor Stimulant Screening with a Differentiated Toxicity Profile

Zylofuramine is optimally applied in in vivo behavioral pharmacology studies using mice, where a psychomotor stimulant with a significantly higher oral therapeutic index compared to amphetamine is required. Its oral LD50 of 475 mg/kg provides a wider safety margin for dose-ranging studies aimed at investigating stimulant effects on locomotor activity, appetite suppression, or cognitive enhancement, minimizing the risk of acute lethal toxicity that can confound results when using more potent and toxic standard stimulants [1]. Researchers can utilize the established oral, subcutaneous, and intravenous LD50 values to design precise dosing regimens tailored to the administration route [2].

Structure-Activity Relationship (SAR) Studies of CNS-Active Amines

As the pharmacologically defined D-threo isomer within the α-benzyltetrahydrofurfurylamine series, Zylofuramine serves as a critical reference compound for SAR studies [1]. It allows researchers to benchmark the activity of novel synthetic analogs against the most active stereoisomer in this class. Studies investigating the impact of N-alkyl chain length, aromatic ring substitution, or modifications to the tetrahydrofuran moiety can use Zylofuramine as a positive control to quantify relative changes in potency or efficacy in assays measuring spontaneous motor activity in rodents .

Comparative Mechanistic Studies of Appetite Suppression and Cognitive Function

The original therapeutic indications proposed for Zylofuramine—as an appetite suppressant and for treating senile dementia [1]—make it a valuable tool for comparative research in these areas. Scientists investigating the neural circuits underlying appetite control or age-related cognitive decline can employ Zylofuramine as a distinct pharmacological probe. Its unique structural features, including the tetrahydrofuran ring, differentiate it from standard phenethylamine-based anorectics, enabling the dissection of novel mechanisms of action . Its use in validated murine models of feeding behavior or memory tasks can provide insights distinct from those obtained with prototypical stimulants like amphetamine or methylphenidate.

Pharmacokinetic and Drug Metabolism Studies of Tetrahydrofuran-Containing Amines

The presence of a metabolically labile tetrahydrofuran ring makes Zylofuramine a suitable candidate for in vitro and in vivo ADME studies focused on oxygen heterocycles. Researchers in drug metabolism and pharmacokinetics (DMPK) can use Zylofuramine to investigate the metabolic fate of this functional group, including potential ring-opening pathways mediated by cytochrome P450 enzymes, and to compare its pharmacokinetic profile in rodents (e.g., bioavailability, half-life, clearance) with that of simple phenethylamine stimulants lacking this feature [1].

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